5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline core. Its structure includes a 4-bromophenyl substituent at position 5 and a propylsulfanyl group at position 2.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-9,15H,2-5,10H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVWLZMZYKTSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, antimicrobial properties, and molecular docking studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group and a propylsulfanyl moiety which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Specific methods may include the use of brominated phenyl derivatives and sulfur-containing reagents to introduce the propylsulfanyl group. The detailed synthetic pathways are crucial for understanding how modifications affect biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar compounds derived from the pyrimidine and quinoline frameworks. For instance, a study focused on furochromone derivatives demonstrated significant antimicrobial effects against various bacteria and fungi. This suggests that compounds with similar structural features may exhibit comparable antimicrobial properties .
- Activity against Bacteria : The compound has shown potential effectiveness against gram-positive and gram-negative bacteria.
- Activity against Fungi : Preliminary results indicate possible antifungal activity as well.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking against DNA-gyrase revealed favorable interactions that could inhibit bacterial growth .
Case Studies
- Antimicrobial Evaluation : A recent case study synthesized a series of derivatives related to the target compound and evaluated their antimicrobial properties. The findings suggested that modifications in the structure significantly influenced their efficacy against pathogens .
- Pharmacological Assessment : Another study assessed the pharmacokinetics and toxicity profiles of related compounds. It was found that certain substitutions could enhance bioavailability while reducing toxicity, which is critical for therapeutic applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities among pyrimidoquinoline derivatives:
Key Observations :
- Sulfur vs. Nitrogen Substituents : The target compound’s propylsulfanyl group contrasts with the allylsulfanyl group in 7062-20-6. Allylsulfanyl’s unsaturated bond may enhance reactivity in click chemistry or metabolic oxidation compared to the saturated propyl chain .
- Halogen Effects : The 4-bromophenyl group (target compound) vs. 4-chlorophenyl (compound in ) alters steric and electronic properties. Bromine’s larger atomic radius increases molecular weight and may improve lipophilicity .
Spectroscopic and Physicochemical Properties
- IR and NMR Profiles :
- The target compound’s bromophenyl group would show C–Br stretching at ~717 cm⁻¹ (IR) and aromatic proton signals near δ 7.75–7.92 ppm (¹H-NMR), as seen in .
- The propylsulfanyl group’s aliphatic protons would resonate at δ 0.9–2.5 ppm, distinct from the allylsulfanyl group’s vinyl protons (δ 5.0–6.0 ppm) in 7062-20-6 .
- Mass Spectrometry :
- Bromine’s isotopic signature (m/z 501.0774 and 503.0763 in ) would also appear in the target compound’s HRESIMS spectrum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
